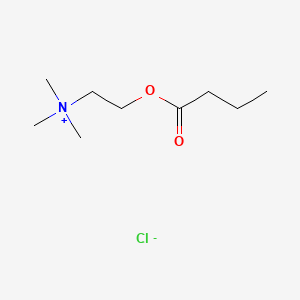

Butyrylcholine chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-butanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOBYGVZILHVOO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3922-86-9 (Parent) | |

| Record name | 2-Butyryloxyethyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40952094 | |

| Record name | 2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2963-78-2 | |

| Record name | Butyrylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyryloxyethyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylcholine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyryloxyethyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyrylcholine chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA8BW33DQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Butyrylcholine Chloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholine (B1668140) chloride is a synthetic choline (B1196258) ester that serves as a crucial tool in neuroscience, pharmacology, and toxicology research.[1] Its structural similarity to the endogenous neurotransmitter acetylcholine (B1216132) allows it to act as a substrate for cholinesterase enzymes, particularly butyrylcholinesterase (BChE), for which it is the namesake substrate.[1] This technical guide provides an in-depth overview of the chemical properties of butyrylcholine chloride, detailed experimental protocols for its use, and a summary of its enzymatic interactions, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is a quaternary ammonium (B1175870) salt, which contributes to its high solubility in water and polar organic solvents.[1]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀ClNO₂ | [1] |

| Molecular Weight | 209.71 g/mol | [1] |

| CAS Number | 2963-78-2 | [1] |

| Melting Point | 108-111 °C | [1] |

| Water Solubility | 50 mg/mL | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Temperature | -20°C |

Stability and Storage

While specific quantitative data on the stability of this compound solutions under various pH and temperature conditions is not extensively documented in publicly available literature, general guidelines can be inferred from the behavior of structurally similar choline esters like acetylcholine chloride and succinylcholine (B1214915) chloride.

Aqueous solutions of this compound are susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures. For optimal stability, it is recommended to:

-

Prepare fresh solutions: Whenever possible, prepare solutions of this compound immediately before use.

-

Refrigerate stock solutions: If storage is necessary, stock solutions should be kept at 2-8°C. Studies on acetylcholine chloride have shown it to be stable for extended periods under refrigeration.

-

Avoid high temperatures: Elevated temperatures will accelerate the rate of hydrolysis.

-

Consider pH: Hydrolysis is generally faster at higher pH. For assays, the pH should be controlled and consistent.

Enzymatic Hydrolysis

This compound is a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, it is hydrolyzed at a significantly higher rate by BChE, making it a valuable tool for differentiating the activity of these two enzymes.

Signaling Pathway of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound by cholinesterases follows a well-established pathway, resulting in the formation of butyric acid and choline.

Caption: Enzymatic hydrolysis of this compound.

Kinetic Parameters

The efficiency of enzymatic hydrolysis is described by the Michaelis-Menten kinetic parameters, Km and Vmax. While specific values can vary depending on the experimental conditions (e.g., enzyme source, temperature, pH), the following table provides a comparative overview.

| Enzyme | Substrate | K_m (mM) | V_max (relative) | Reference(s) |

| Butyrylcholinesterase (BChE) | This compound | ~0.3 - 1.5 | High | |

| Acetylcholinesterase (AChE) | This compound | Higher than BChE | Lower than BChE | |

| Butyrylcholinesterase (BChE) | Acetylcholine | ~1.0 - 4.0 | Lower than Butyrylcholine | |

| Acetylcholinesterase (AChE) | Acetylcholine | ~0.1 - 0.5 | High |

Note: The values presented are approximate and intended for comparative purposes. Researchers should determine these parameters under their specific experimental conditions.

Experimental Protocols

The most common method for measuring cholinesterase activity using this compound is the Ellman's assay. This spectrophotometric method relies on the reaction of the hydrolysis product, which contains a thiol group when using the analog S-butyrylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified. The principles of this assay are directly applicable when using this compound, with the detection method for choline being the primary difference.

Ellman's Assay for Butyrylcholinesterase Activity

This protocol is adapted for a 96-well microplate format.

Materials:

-

This compound

-

Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare a standard phosphate buffer and adjust the pH to 7.4.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Store protected from light.

-

This compound Stock Solution (100 mM): Dissolve this compound in deionized water. Prepare fresh or store at 2-8°C for a limited time.

-

BChE Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the assay will need to be optimized to ensure the reaction rate is within the linear range of the instrument.

Experimental Workflow:

Caption: Workflow for the Ellman's assay.

Procedure:

-

To each well of a 96-well plate, add:

-

150 µL of 0.1 M Phosphate Buffer (pH 7.4)

-

10 µL of 10 mM DTNB solution

-

20 µL of the sample containing BChE (e.g., diluted serum or purified enzyme)

-

-

Include control wells:

-

Blank: 170 µL of phosphate buffer and 10 µL of DTNB (no enzyme).

-

Substrate control: 150 µL of phosphate buffer, 10 µL of DTNB, and 20 µL of this compound solution (no enzyme).

-

-

Incubate the plate at room temperature for 5 minutes.

-

Initiate the reaction by adding 20 µL of the this compound stock solution to each well (for a final concentration of ~10 mM, which may need optimization).

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

Data Analysis:

-

Subtract the rate of the blank and substrate control from the rate of the sample wells.

-

Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

-

The BChE activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the colored product of the DTNB reaction (for the thio-analog, this is 14,150 M⁻¹cm⁻¹).

Applications in Research

This compound is a versatile tool with numerous applications in research and development:

-

Enzyme Characterization: It is the preferred substrate for characterizing the activity and kinetics of BChE.[1]

-

Inhibitor Screening: Used in assays to screen for and characterize inhibitors of BChE, which are of interest in the treatment of Alzheimer's disease and as antidotes for organophosphate poisoning.

-

Toxicology Studies: Employed to assess the impact of pesticides and other neurotoxic agents on cholinesterase activity.[1]

-

Neuropharmacology: Utilized in studies of cholinergic signaling and the development of drugs targeting the cholinergic system.[1]

Conclusion

This compound remains an indispensable tool for researchers investigating the cholinergic system. Its preferential hydrolysis by BChE allows for the specific assessment of this enzyme's activity. Understanding its chemical properties, stability, and the protocols for its use is essential for obtaining reliable and reproducible experimental results. This guide provides a foundational understanding to aid researchers in the effective application of this compound in their studies.

References

An In-Depth Technical Guide to the Mechanism of Action of Butyrylcholine Chloride as a Butyrylcholinesterase (BChE) Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of various choline (B1196258) esters, including the neurotransmitter acetylcholine. Its ability to hydrolyze a broader range of substrates compared to its counterpart, acetylcholinesterase (AChE), makes it a subject of intense research, particularly in toxicology and drug development. Butyrylcholine (B1668140) chloride is a canonical substrate for BChE, and understanding its mechanism of action is fundamental to characterizing the enzyme's function. This guide provides a detailed examination of the catalytic mechanism, the architecture of the active site, quantitative kinetic parameters, and standard experimental protocols for studying the interaction between butyrylcholine and BChE.

Butyrylcholinesterase (BChE) Active Site Architecture

The catalytic activity of BChE is dictated by the intricate three-dimensional structure of its active site, which is located at the bottom of a deep and narrow gorge, approximately 20 Å long. Several key regions within this gorge are critical for substrate binding and catalysis.

-

Catalytic Triad (B1167595): The core of the catalytic machinery is a classic triad of amino acid residues: Serine-198 (Ser198), Histidine-438 (His438), and Glutamate-325 (Glu325). Ser198 acts as the nucleophile, His438 functions as a general acid-base catalyst, and Glu325 stabilizes the charge of His438.

-

Oxyanion Hole: Comprised of the backbone amide groups of Glycine-116 (Gly116), Glycine-117 (Gly117), and Alanine-199 (Ala199), the oxyanion hole stabilizes the tetrahedral transition states that form during the catalytic process by forming hydrogen bonds with the negatively charged oxygen atom of the substrate.

-

Choline-Binding Site: This site, also known as the anionic site, is responsible for binding the quaternary ammonium (B1175870) group of choline esters. The primary residue involved is Tryptophan-82 (Trp82), which interacts with the positively charged nitrogen through a cation-π interaction.

-

Acyl-Binding Pocket: This pocket accommodates the acyl portion of the substrate. In BChE, this pocket is larger and more flexible than in AChE due to the presence of less bulky amino acid residues, such as Leucine-286 and Valine-288, instead of two bulky phenylalanine residues found in AChE. This structural difference is a key determinant of BChE's broader substrate specificity, allowing it to efficiently hydrolyze larger substrates like butyrylcholine.

-

Peripheral Anionic Site (PAS): Located at the entrance of the active site gorge, the PAS is involved in the initial binding and guidance of substrates into the gorge. Key residues include Aspartate-70 (Asp70) and Tyrosine-332 (Tyr332).

Catalytic Mechanism of Butyrylcholine Hydrolysis

The hydrolysis of butyrylcholine by BChE is a two-phase process involving acylation and deacylation of the catalytic serine residue. The acylation phase is generally considered the rate-determining step for BChE.

Phase 1: Acylation

-

Substrate Binding: Butyrylcholine chloride enters the active site gorge. Its positively charged quaternary ammonium group binds to the choline-binding site (Trp82) via cation-π interactions, and the butyryl group is positioned in the acyl-binding pocket.

-

Nucleophilic Attack: The hydroxyl group of Ser198, activated by the His438-Glu325 dyad, performs a nucleophilic attack on the carbonyl carbon of the butyrylcholine ester bond.

-

Formation of the First Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonding with the oxyanion hole residues (Gly116, Gly117, Ala199).

-

Formation of the Acyl-Enzyme Complex: The tetrahedral intermediate collapses. The His438 residue, now protonated, donates a proton to the choline leaving group, facilitating the cleavage of the ester bond. This results in the formation of a butyrylated Ser198 (an acyl-enzyme intermediate) and the release of the first product, choline.

Phase 2: Deacylation

-

Water Entry and Activation: A water molecule enters the active site and is positioned by the catalytic triad. The His438 residue acts as a general base, abstracting a proton from the water molecule to activate it as a nucleophile (a hydroxide (B78521) ion).

-

Second Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the butyrylated serine.

-

Formation of the Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, which is again stabilized by the oxyanion hole.

-

Enzyme Regeneration: The intermediate collapses, and the now-protonated His438 donates a proton back to the Ser198 residue, cleaving the covalent bond. This releases the second product, butyric acid, and regenerates the free, active enzyme, ready for another catalytic cycle.

Visualizations

Caption: The catalytic cycle of butyrylcholinesterase with butyrylcholine.

Caption: Experimental workflow for a BChE activity assay using Ellman's method.

Quantitative Data

The enzymatic efficiency of BChE for butyrylcholine (or its thio-analog, butyrylthiocholine, commonly used in assays) is described by Michaelis-Menten kinetics. The key parameters are summarized below. Note that values can vary depending on the enzyme source (e.g., human plasma, recombinant), pH, and temperature.

| Parameter | Description | Typical Value (for Human BChE) | Reference |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Reflects the affinity of the enzyme for the substrate. | 0.13 - 4.3 mM | [1] |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme active site per unit of time. | ~15,000 - 60,000 min-1 | |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Dependent on enzyme concentration | [2] |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently the enzyme converts substrate to product at low substrate concentrations. | ~4.4 x 105 - 1.2 x 108 M-1min-1 | [3] |

Values are compiled from studies using butyrylthiocholine as the substrate, which is a close analog of butyrylcholine.

Experimental Protocols

The most common method for measuring BChE activity is the colorimetric assay developed by Ellman, which uses a thiocholine (B1204863) ester substrate like S-butyrylthiocholine iodide (BTC). The hydrolysis of BTC by BChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, detectable by spectrophotometry at 412 nm.[4]

Detailed Protocol: Ellman's Method for BChE Activity

A. Materials and Reagents

-

Enzyme Source: Purified BChE or biological sample (e.g., human serum).

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4 or 8.0.

-

Substrate Solution: S-butyrylthiocholine iodide (BTC) stock solution (e.g., 100 mM in deionized water).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) stock solution (e.g., 10 mM in Assay Buffer).

-

Instrumentation: 96-well microplate reader capable of kinetic measurements at 412 nm.

-

Consumables: 96-well clear, flat-bottom microplates; pipettes.

B. Assay Procedure (96-well plate format)

-

Reagent Preparation:

-

Prepare working solutions of all reagents. The final concentrations in the well should be optimized, but typical final concentrations are 0.5-5 mM for BTC and 0.25-0.5 mM for DTNB.[4][5][6]

-

If using serum, it must be diluted significantly (e.g., 1:400) in Assay Buffer to ensure the reaction rate is linear over time.[5][6]

-

-

Plate Setup:

-

To each well, add the components in the following order:

-

150 µL of Assay Buffer.

-

10 µL of diluted BChE sample (or standard/control).

-

20 µL of DTNB working solution.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes. This allows the temperature to equilibrate and any non-enzymatic reactions of DTNB with sulfhydryl groups in the sample to complete.[5]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 20 µL of the BTC working solution to each well.

-

Mix the contents of the wells gently (e.g., by shaking the plate in the reader).

-

-

Kinetic Measurement:

-

Immediately begin reading the absorbance at 412 nm in kinetic mode.[3]

-

Take readings every 30-60 seconds for a period of 5-20 minutes. The reaction should be linear during the measurement period.

-

C. Data Analysis

-

Calculate the Rate of Reaction (V):

-

For each well, plot absorbance (A412) versus time (minutes).

-

Determine the slope of the linear portion of this curve. This slope is the rate of reaction (ΔAbs/min).

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation.

-

The molar extinction coefficient (ε) for TNB at 412 nm is typically cited as 14,150 M-1cm-1.

-

The formula to calculate activity (in Units/L) is:

-

A Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

-

-

Conclusion

The hydrolysis of this compound by BChE is a highly efficient enzymatic process governed by a classic serine hydrolase mechanism. The unique architecture of the BChE active site, particularly its large acyl-binding pocket, allows it to accommodate the butyryl group, distinguishing its substrate preference from that of AChE. Quantitative kinetic analysis and standardized protocols like the Ellman's assay are indispensable tools for researchers studying BChE function, its role in health and disease, and for the development of novel therapeutics targeting this versatile enzyme.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of human butyrylcholinesterase mutants for the hydrolysis of cocaethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural modification of acyl carrier protein by butyryl group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of Butyrylcholine Chloride: A Technical Guide for Laboratory Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Butyrylcholine (B1668140) chloride, a key reagent in neuroscience and pharmacology for studying cholinergic signaling and enzyme activity. The document details the prevalent synthesis protocol involving the acylation of choline (B1196258) chloride with butyryl chloride. It includes a step-by-step experimental procedure, a summary of quantitative data, and visual representations of the chemical pathway and experimental workflow to aid researchers, scientists, and drug development professionals in the safe and efficient laboratory preparation of this compound.

Introduction

Butyrylcholine chloride is a synthetic choline ester that serves as a crucial substrate for cholinesterases, particularly butyrylcholinesterase (BChE). Its structural similarity to the neurotransmitter acetylcholine (B1216132) allows it to be used in a variety of research applications, including the study of enzyme kinetics, the screening of cholinesterase inhibitors, and toxicological assessments.[1] This guide focuses on the most common and accessible laboratory synthesis method: the direct acylation of choline chloride with butyryl chloride.[1]

Synthesis Pathway and Mechanism

The synthesis of this compound is typically achieved through an acylation reaction. In this process, the hydroxyl group of choline chloride attacks the electrophilic carbonyl carbon of butyryl chloride. This is followed by the elimination of a proton and a chloride ion, forming the ester linkage and yielding this compound and hydrochloric acid as a byproduct. The reaction is generally driven to completion by heating the neat mixture of reactants.

Chemical Reaction Pathway

Caption: Chemical reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and its precursor, butyryl chloride. The data for this compound synthesis is extrapolated from analogous reactions due to the limited availability of specific published data for this exact transformation.

| Parameter | Butyryl Chloride Synthesis (from Butyric Acid) | This compound Synthesis (from Choline Chloride) | Reference |

| Reactants & Stoichiometry | |||

| n-Butyric Acid | 0.4 mole | - | [2] |

| Thionyl Chloride | 0.47 mole (1.175 eq) | - | [2] |

| Choline Chloride | - | 1.0 molar equivalent | [3] |

| Butyryl Chloride | - | 1.1 molar equivalents | [3] |

| Reaction Conditions | |||

| Temperature | Heated on a water bath | 120-130°C (in an oil bath) | [2][3] |

| Reaction Time | 1.5 hours | 2-3 hours (monitor HCl evolution) | [2][3] |

| Solvent | None | None | [2][3] |

| Yield and Purity | |||

| Crude Product Form | Liquid (boiling point 70-110°C) | Solid mass | [2][3] |

| Purified Product Form | Colorless liquid | White crystalline solid | [2][3] |

| Boiling Point (Purified) | 100-101°C | - | [2] |

| Melting Point (Purified) | - | 108-111°C | |

| Yield | 85% | Expected to be high (analogous reactions yield 85-95%) | [2] |

| Purity | High (purified by distillation) | ≥98% (after recrystallization) | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor, butyryl chloride, and the final product, this compound.

Synthesis of Butyryl Chloride

This protocol is adapted from a well-established Organic Syntheses procedure.[2]

Materials:

-

n-Butyric acid (0.4 mole, 35.2 g)

-

Thionyl chloride (0.47 mole, 56 g, 33.4 mL)

Equipment:

-

125-mL distilling flask with a side arm

-

Water-cooled reflux condenser

-

Separatory funnel

-

Heating mantle or water bath

-

Oil bath

-

Distillation apparatus

-

Gas absorption trap

Procedure:

-

Place the thionyl chloride into the distilling flask, which is fitted with a reflux condenser.

-

Heat the thionyl chloride gently using a water bath.

-

Add the n-butyric acid dropwise from the separatory funnel over the course of one hour. The evolved gases (HCl and SO₂) should be directed to a gas absorption trap.

-

After the addition is complete, continue heating the mixture on the water bath for an additional 30 minutes.

-

Remove the water bath and replace it with an oil bath. Distill the crude butyryl chloride directly from the reaction flask.

-

The crude product is then purified by fractional distillation. Collect the fraction boiling at 100-101°C.

Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar compound, 3-Toluoyl choline chloride.[3]

Materials:

-

Anhydrous choline chloride (1 molar equivalent), dried under vacuum at 100°C for at least 4 hours.

-

Butyryl chloride (1.1 molar equivalents).

-

Anhydrous diethyl ether.

-

Anhydrous isopropyl alcohol.

Equipment:

-

Flame-dried round-bottom flask.

-

Magnetic stir bar and stirrer/hotplate.

-

Reflux condenser with a gas outlet.

-

Nitrogen inlet.

-

Oil bath.

-

Vacuum filtration apparatus (Büchner funnel, filter flask).

-

Schlenk line or vacuum oven for drying.

Procedure:

-

Reaction Setup: In the flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the dried anhydrous choline chloride.

-

Addition of Acylating Agent: Under a positive pressure of nitrogen, add the butyryl chloride to the flask.

-

Reaction: Heat the mixture with stirring in an oil bath to 120-130°C. The reaction will commence as the mixture melts, and hydrogen chloride gas will evolve. Monitor the evolution of HCl gas (e.g., with moist pH paper at the gas outlet). The reaction is typically complete within 2-3 hours, or when HCl evolution ceases.

-

Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The resulting solid mass is then triturated with anhydrous diethyl ether to remove any unreacted butyryl chloride and butyric acid.

-

Collect the solid crude product by vacuum filtration and wash it with several portions of anhydrous diethyl ether.

-

Purification: The crude this compound is purified by recrystallization. Dissolve the solid in a minimal amount of hot anhydrous isopropyl alcohol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

-

Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold anhydrous isopropyl alcohol, and dry under vacuum.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis of this compound, from precursor synthesis to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

Butyryl chloride is a corrosive and moisture-sensitive liquid. It reacts vigorously with water to produce HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride is also highly corrosive and toxic. It reacts with water to release HCl and SO₂ gases. All work with thionyl chloride must be conducted in a fume hood.

-

The synthesis reactions produce hydrogen chloride gas , which is corrosive and toxic. Ensure that the reaction setup is properly vented to a scrubber or gas trap.

-

The use of anhydrous reagents and solvents is critical for the success of the reaction. Ensure all glassware is thoroughly dried before use.

References

Hydrolysis of Butyrylcholine Chloride: An In-depth Guide to its Enzyme Kinetics

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzyme kinetics governing the hydrolysis of butyrylcholine (B1668140) chloride. Butyrylcholine chloride is a crucial substrate for studying the activity of cholinesterases, particularly butyrylcholinesterase (BChE), an enzyme of significant interest in neuropharmacology, toxicology, and clinical diagnostics.[1] This document details the enzymatic reaction, experimental protocols for its analysis, quantitative kinetic data, and the physiological signaling pathways involved. Through a combination of structured data presentation, detailed methodologies, and visual diagrams, this guide serves as an in-depth resource for professionals in the fields of biochemistry, drug development, and neuroscience.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in the hydrolysis of various choline (B1196258) esters.[2] While its endogenous function is not as clearly defined as that of acetylcholinesterase (AChE), BChE is a key enzyme in the metabolism of certain drugs and toxins.[1] this compound serves as a specific substrate for BChE, allowing for the precise measurement of its enzymatic activity and the characterization of its inhibitors.[1] Understanding the kinetics of this compound hydrolysis is fundamental for research into neurodegenerative disorders like Alzheimer's disease, where BChE activity is altered, and for the development of novel therapeutic agents that target the cholinergic system.[3]

The Enzymatic Reaction: Butyrylcholinesterase-Mediated Hydrolysis

The hydrolysis of this compound by BChE is a classic example of serine hydrolase activity. The reaction takes place within a deep, narrow gorge in the enzyme's structure, at the bottom of which lies the catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues. The overall reaction can be summarized as the cleavage of the ester bond in butyrylcholine, yielding butyrate (B1204436) and choline.

Reaction Mechanism

The hydrolysis of butyrylcholine by BChE follows a two-stage mechanism: acylation and deacylation.

-

Acylation: The serine residue (Ser198) in the catalytic triad acts as a nucleophile, attacking the carbonyl carbon of butyrylcholine. This forms a tetrahedral intermediate that then collapses, releasing choline and leaving the butyryl group covalently bonded to the serine residue, forming a butyrylated enzyme intermediate.

-

Deacylation: A water molecule, activated by the histidine residue (His438) of the catalytic triad, acts as a nucleophile and attacks the carbonyl carbon of the butyryl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then breaks down to release butyrate and regenerate the active enzyme.

Caption: The two-stage mechanism of this compound hydrolysis by BChE.

Quantitative Data on this compound Hydrolysis

The kinetics of BChE-catalyzed hydrolysis of this compound are typically described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. The key parameters are the Michaelis constant (Km) and the maximum velocity (Vmax).

Kinetic Parameters

The following table summarizes experimentally determined kinetic parameters for the hydrolysis of this compound by BChE from different sources. It is important to note that kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Conditions |

| Horse Serum | Butyrylthiocholine (B1199683) Iodide | 0.86 | 22.36 | - | pH 7.0, 10 mM phosphate (B84403) buffer |

| Human Serum | Butyrylthiocholine | - | - | - | pH 7.2, 50 mM sodium phosphate buffer |

| Equine Serum | Butyrylcholine | - | - | - | pH 8.0, 37°C |

Note: Data for butyrylthiocholine, a commonly used analog of butyrylcholine, is included due to its prevalence in the literature. The kinetic parameters are generally comparable.

Inhibitors of Butyrylcholinesterase

A wide range of compounds can inhibit BChE activity. Understanding the nature of this inhibition is crucial for drug development. The inhibitory potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Inhibitor | Type of Inhibition | Ki (nM) | IC50 (nM) | Enzyme Source |

| Dihydrobenzodioxepine Cymserine | Competitive | 2.22 | 3.7 - 12.2 | Human BChE |

| Bisnorcymserine | - | 0.131 (predicted) | 0.7 | Human BChE |

| Cymserine | - | 38 | 115 | Human BChE |

| Compound 8 | Mixed-type | 880 (Kic), 3610 (Kiu) | < 10,000 | Human BChE |

| Compound 18 | Mixed-type | 930 (Kic), 2310 (Kiu) | < 10,000 | Human BChE |

| Donepezil | Mixed non-competitive | - | 5,910 | Equine BChE |

| Tacrine | - | - | 14 | Equine BChE |

| Rivastigmine | - | - | 495 | Equine BChE |

Experimental Protocols

The most common method for measuring BChE activity is the Ellman assay, a colorimetric method that is simple, robust, and suitable for high-throughput screening.

The Ellman Assay for BChE Activity

This assay measures the production of thiocholine (B1204863), a product of the hydrolysis of a thiocholine ester substrate like butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Butyrylthiocholine chloride (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

BChE enzyme source (e.g., purified enzyme, serum sample)

-

Microplate reader or spectrophotometer

Procedure (96-well plate format):

-

Prepare Reagents:

-

Assay Buffer: 100 mM phosphate buffer, pH 7.4.

-

DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 0.5 mM.

-

Substrate Solution: Prepare a stock solution of butyrylthiocholine chloride in deionized water. Dilute with assay buffer to the desired final concentrations.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add:

-

150 µL of Assay Buffer

-

20 µL of DTNB Solution

-

10 µL of the enzyme sample (appropriately diluted)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.

-

-

Initiate Reaction:

-

Add 20 µL of the Substrate Solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

The BChE activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.

-

References

An In-depth Technical Guide to the Stability and Storage of Butyrylcholine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for butyrylcholine (B1668140) chloride. Adherence to these guidelines is critical for ensuring the chemical's integrity, leading to reliable and reproducible results in research and development applications.

Core Concepts: Physicochemical Properties and Stability Overview

Butyrylcholine chloride (BCC) is a synthetic choline (B1196258) ester widely used as a substrate in biochemical assays, particularly for differentiating the activity of acetylcholinesterase (AChE) from butyrylcholinesterase (BChE).[1][2] Its stability is paramount for accurate kinetic studies and pharmacological research. BCC is a white to off-white crystalline powder that is highly soluble in water.[1] The primary degradation pathway for this compound, especially in aqueous solutions, is hydrolysis of the ester bond.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| CAS Number | 2963-78-2 | [1] |

| Molecular Formula | C₉H₂₀ClNO₂ | [1] |

| Molecular Weight | 209.71 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 108–111 °C | [1][2] |

| Solubility | Soluble in water (50 mg/mL yields a clear to very slightly hazy solution) and organic solvents. |[1] |

Stability Profile

The stability of this compound can be considered in two states: solid and in solution.

2.1 Solid-State Stability As a solid, this compound is stable when stored under the recommended conditions.[3] The primary concerns for the solid form are temperature and moisture.

-

Thermal Stability : The compound has a defined melting point of 108-111°C, which indicates thermal stability under standard laboratory conditions.[1] However, like many quaternary ammonium (B1175870) salts, it is expected to decompose at temperatures above its melting point rather than boil.[1] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for determining the precise decomposition temperature and thermal behavior of solid-state chemicals.[4][5]

2.2 Solution Stability this compound is highly susceptible to hydrolysis in aqueous solutions, which breaks the ester bond to yield butyric acid and choline.[1] The rate of this hydrolysis is influenced by pH, temperature, and enzymatic activity.

-

Temperature Dependence : The stability of choline esters in solution is highly dependent on temperature. While specific kinetic data for this compound is limited, a study on the closely related compound acetylcholine (B1216132) chloride provides a valuable model for its behavior.[6] At colder temperatures (-20°C and 4°C), the molecule is significantly more stable than at room or elevated temperatures.[6]

Table 2: Stability of Aqueous Acetylcholine Chloride Solutions (0.55 M) at Various Temperatures (Data presented as a proxy for this compound behavior)

| Storage Temperature | Stability Period | Observations | Citation |

|---|---|---|---|

| -20°C | Stable for at least 84 days | Extremely small breakdown observed over the period. | [6] |

| 4°C | Stable for at least 84 days | Extremely small breakdown observed over the period. | [6] |

| 25°C (Room Temp) | Stable for approximately 28 days | Modest breakdown occurs after 28 days. | [6] |

| 50°C | Unstable | Rapid breakdown observed after just one day. |[6] |

-

Enzymatic Hydrolysis : this compound is specifically designed as a substrate for cholinesterases, particularly BChE.[1] In the presence of these enzymes, it is rapidly hydrolyzed.[1] This is the basis of its use in biochemical assays but also means that solutions must be kept free from enzymatic contamination.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

3.1 Storage Conditions

-

Solid Compound : The solid powder should be stored at -20°C for long-term stability.[2][7] The container must be kept tightly closed and stored in a dry, well-ventilated place to protect it from moisture.[3]

-

Stock Solutions : It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare concentrated stock solutions in a suitable buffer and store them in aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. Based on data from its analogue, acetylcholine, aqueous solutions should not be stored at room temperature for more than 28 days.[6]

3.2 Handling Procedures

-

Handle the compound in a well-ventilated area or under a fume hood.

-

Avoid the formation of dust when working with the powder.[3]

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

This compound is incompatible with strong oxidizing agents.[3]

Experimental Protocols for Stability Assessment

4.1 Method for Assessing Solution Stability via HPLC

This protocol is adapted from a stability study of acetylcholine chloride and is suitable for assessing the degradation of this compound in solution over time.[6] The principle is to quantify the decrease in the parent compound and the corresponding increase in its primary degradant, choline.

-

Objective : To determine the concentration of this compound and choline in a solution stored under specific temperature and time conditions.

-

Materials :

-

This compound

-

Choline chloride (for standard curve)

-

High-purity water or appropriate buffer

-

HPLC system with an electrochemical detector

-

Reverse-phase C18 column

-

-

Procedure :

-

Sample Preparation : Prepare a solution of this compound at a known concentration (e.g., 0.5 M).

-

Storage Conditions : Dispense aliquots of the solution into separate, sealed vials. Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C, 50°C).

-

Time Points : At designated time points (e.g., Day 0, 1, 7, 14, 28, 56, 84), remove one vial from each temperature condition for analysis.

-

Standard Curve : Prepare a series of standard solutions for both this compound and choline chloride to generate calibration curves.

-

HPLC Analysis :

-

Inject the standards and stored samples onto the HPLC system.

-

Use a reverse-phase separation method.

-

Detect and quantify the peaks corresponding to butyrylcholine and choline using the electrochemical detector.

-

-

Data Analysis : Use the standard curves to calculate the concentration of this compound and choline in each sample at each time point. Plot the concentration of this compound versus time for each temperature to determine its degradation rate.

-

4.2 Thermal Analysis for Solid-State Stability

To characterize the thermal stability of solid this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed.[5]

-

TGA Protocol :

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

-

-

DSC Protocol :

-

Seal a small sample (2-5 mg) in a DSC pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min).

-

Record the heat flow to and from the sample. This will reveal the melting point (endothermic peak) and any other phase transitions or decomposition events.

-

Role in Cholinergic System Research

This compound is not a natural neurotransmitter but is a crucial tool for studying the cholinergic system. Its primary role is as a substrate for Butyrylcholinesterase (BChE), an enzyme that hydrolyzes various choline esters, including acetylcholine.[1] By measuring the rate of butyrylcholine hydrolysis, researchers can determine BChE activity, which is significant in toxicology and in studying diseases like Alzheimer's, where BChE levels can be altered.[1][2]

References

- 1. Buy this compound | 2963-78-2 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive determination of the solid state stability of bethanechol chloride active pharmaceutical ingredient using combined analytical tools - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 氯化丁酰胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Role of Butyrylcholine Chloride in Cholinergic Signaling Research

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Cholinergic Signaling and Butyrylcholine (B1668140) Chloride

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to a vast array of physiological processes, including muscle contraction, memory, learning, and attention.[1] The precise regulation of ACh concentration in the synaptic cleft is critical for normal function and is primarily managed by two homologous serine hydrolase enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), also known as pseudocholinesterase.[2]

While AChE is highly specific for acetylcholine and is the principal regulator at neuromuscular junctions and cholinergic synapses in the brain, BChE exhibits broader substrate specificity and is found predominantly in plasma, liver, and glial cells within the central nervous system.[2][3] The distinct, yet sometimes overlapping, roles of these two enzymes have made their individual study a key focus in neuroscience and pharmacology.

Butyrylcholine chloride , a synthetic choline (B1196258) ester, is an indispensable tool in this field of research. Its primary utility stems from its property as a preferential substrate for BChE, allowing researchers to selectively probe the activity of BChE and differentiate it from that of AChE.[4][5] This guide provides a comprehensive overview of the applications of this compound, detailing its mechanism of action, relevant quantitative data, and standard experimental protocols.

The Core Function: Differentiating Cholinesterase Activity

The most critical role of butyrylcholine in research is to distinguish between the activities of AChE and BChE. While both enzymes can hydrolyze acetylcholine, their efficiency with other choline esters varies significantly. Butyrylcholine is hydrolyzed much more efficiently by BChE than by AChE. This substrate preference is the cornerstone of many experimental designs aimed at isolating and characterizing the function of BChE.

The structural basis for this selectivity lies in the active site gorge of the enzymes. The active site of BChE is larger than that of AChE due to the substitution of two bulky phenylalanine residues in AChE with smaller leucine (B10760876) and valine residues in BChE.[4] This larger accommodating space in BChE's active site allows for the efficient binding and hydrolysis of bulkier substrates like butyrylcholine.

Data Presentation: Substrate Specificity of Cholinesterases

The following table summarizes the kinetic parameters for the hydrolysis of acetylcholine and butyrylcholine by both AChE and BChE, highlighting the differential substrate specificity.

| Enzyme | Substrate | K_m_ (Michaelis Constant) | Relative V_max_ (Maximum Velocity) | Reference |

| Acetylcholinesterase (AChE) | Acetylcholine | ~100 µM | 100% | [6] |

| Butyrylcholine | Low affinity, high K_m_ | Very low (~1-2% of ACh) | [6] | |

| Butyrylcholinesterase (BChE) | Acetylcholine | ~1.4 mM | ~40% of Butyrylcholine | [7] |

| Butyrylcholine | ~1.3 mM | 100% | [8] |

Note: Kinetic values can vary based on enzyme source (species, recombinant vs. native) and assay conditions.

Signaling Pathways and Mechanism of Action

This compound acts as a cholinergic agonist, capable of activating both muscarinic and nicotinic acetylcholine receptors, thereby mimicking the action of ACh.[9] However, its primary research application is centered on its interaction with cholinesterase enzymes.

Cholinergic Signaling Pathway

Acetylcholine is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to postsynaptic receptors. The signal is terminated by the rapid hydrolysis of ACh by AChE and, in some tissues, BChE. Butyrylcholine serves as a probe for the BChE component of this clearance mechanism.

Enzymatic Hydrolysis of Butyrylcholine

The hydrolysis of butyrylcholine by BChE follows a standard serine hydrolase mechanism, involving the formation of a transient acyl-enzyme intermediate. The process yields choline and butyric acid.

References

- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Iso-OMPA (Tetraisopropyl pyrophosphoramide) | ChE | 513-00-8 | Invivochem [invivochem.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrylcholinesterase activity towards long-chain alkanoylcholines: kinetics and mechanism. | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

The Evolving Role of Butyrylcholine Chloride in Neuroscience: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholine (B1668140) chloride, a synthetic choline (B1196258) ester, has played a pivotal, albeit often understated, role in the historical landscape of neuroscience.[1] Initially synthesized in the 1930s, its primary utility was as a chemical tool to probe the specificities of cholinesterases, the enzymes responsible for the hydrolysis of acetylcholine (B1216132).[2] This guide delves into the historical context of butyrylcholine chloride's use, provides quantitative data on its interactions with cholinesterases, details key experimental protocols, and visualizes the complex signaling pathways and experimental workflows in which it is a central player.

Historical Context: A Tale of Two Cholinesterases

The discovery of acetylcholine as a neurotransmitter in 1921 by Otto Loewi opened the floodgates of research into the cholinergic system.[2] However, the existence of a second cholinesterase, initially termed "pseudocholinesterase" and now known as butyrylcholinesterase (BChE), presented a puzzle. This compound was instrumental in differentiating BChE from the more specific acetylcholinesterase (AChE).[2] Early studies demonstrated that while AChE preferentially hydrolyzes acetylcholine, BChE exhibits a broader substrate specificity, readily hydrolyzing butyrylcholine.[3] This distinction, established through experiments utilizing this compound, was a critical step in understanding the nuances of cholinergic signaling.

For decades, BChE was considered a "backup" enzyme with little physiological significance in the brain. However, accumulating evidence has challenged this view, suggesting a more prominent role for BChE in regulating acetylcholine levels, particularly in certain brain regions and in the context of neurodegenerative diseases like Alzheimer's disease, where BChE levels are often elevated.[4] this compound remains an essential substrate in assays to measure BChE activity, aiding in the ongoing investigation of its physiological and pathological roles.

Data Presentation: Quantitative Insights into this compound's Interactions

The following tables summarize key quantitative data related to the enzymatic hydrolysis of butyrylcholine and the inhibition of butyrylcholinesterase.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |

| Human Serum BChE | Butyrylthiocholine (B1199683) | 0.1 - 0.6 | Not specified | [5] |

| Equine Serum BChE | Butyrylthiocholine | Not specified | Not specified | [6] |

| Human BChE | Cocaine | 0.0119 | 0.00117 | [7] |

| Butyrylcholinesterase | Long-chain alkanoylcholines | Lower than short-chain analogues | Not specified | [8] |

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Butyrylcholinesterase. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

| Inhibitor | Enzyme Source | IC50 (nM) | Reference(s) |

| Rivastigmine | Human BChE | 37 | [1][9] |

| Rivastigmine | Equine BChE | 785 | [6] |

| Bambuterol | Human BChE | 3 | [6] |

| Bambuterol | Equine BChE | Not specified | [10] |

Table 2: IC50 Values of Common Inhibitors for Butyrylcholinesterase. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound (Acylation of Choline Chloride)

This protocol is adapted from methods for synthesizing choline esters.[11][12]

Materials:

-

Choline chloride (dried)

-

Butyryl chloride

-

Anhydrous solvent (e.g., acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend the dried choline chloride in the anhydrous solvent.

-

With vigorous stirring, slowly add butyryl chloride (typically a slight molar excess) to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Measurement of Butyrylcholinesterase Activity using the Ellman's Method

This colorimetric assay is a standard method for determining cholinesterase activity.[13][14][15][16]

Materials:

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Butyrylcholinesterase (BChE) sample (e.g., purified enzyme, serum, tissue homogenate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a working solution of DTNB in the phosphate buffer.

-

Prepare a stock solution of butyrylthiocholine iodide in the phosphate buffer.

-

In a 96-well microplate, add the phosphate buffer, the DTNB working solution, and the BChE sample to each well.

-

Incubate the plate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the butyrylthiocholine iodide solution to each well.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using the microplate reader.

-

The rate of change in absorbance is directly proportional to the BChE activity. Calculate the activity based on the molar extinction coefficient of the product, 5-thio-2-nitrobenzoate (TNB).

Purification of Butyrylcholinesterase by Affinity Chromatography

This protocol describes a common method for isolating BChE using a procainamide-based affinity column.[17][18][19][20][21]

Materials:

-

Source of BChE (e.g., human plasma, serum)

-

Procainamide-Sepharose affinity column

-

Equilibration buffer (e.g., low salt buffer at a specific pH)

-

Wash buffer (e.g., buffer with increased salt concentration)

-

Elution buffer (e.g., buffer containing a competitive inhibitor like procainamide (B1213733) or a high salt concentration)

-

Fraction collector

-

Protein concentration assay reagents

-

SDS-PAGE reagents for purity analysis

Procedure:

-

Equilibrate the procainamide-Sepharose column with several column volumes of the equilibration buffer.

-

Load the BChE-containing sample onto the column.

-

Wash the column extensively with the wash buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elute the bound BChE from the column using the elution buffer.

-

Collect fractions using a fraction collector.

-

Assay the collected fractions for BChE activity (using the Ellman's method) and protein concentration.

-

Pool the fractions containing high BChE activity.

-

Analyze the purity of the pooled fractions using SDS-PAGE.

In Vitro Study of this compound on Neuroblastoma Cell Lines

This protocol outlines a general procedure for investigating the effects of this compound on neuronal-like cells.[3][4][22][23][24]

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound stock solution

-

Reagents for assessing cell viability (e.g., MTT, trypan blue)

-

Reagents for measuring specific cellular responses (e.g., neurotransmitter release, intracellular calcium levels)

Procedure:

-

Culture the neuroblastoma cells under standard conditions until they reach the desired confluency.

-

Optionally, differentiate the cells into a more mature neuronal phenotype using agents like retinoic acid.

-

Treat the cells with varying concentrations of this compound for a defined period.

-

Include appropriate controls (e.g., vehicle-treated cells).

-

At the end of the treatment period, assess cell viability to ensure the observed effects are not due to cytotoxicity.

-

Measure the desired cellular response. For example, collect the cell culture supernatant to measure the release of neurotransmitters, or use fluorescent indicators to measure changes in intracellular calcium.

-

Analyze the data to determine the dose-dependent effects of this compound on the neuroblastoma cells.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes a technique to measure extracellular acetylcholine levels in the brain of a living animal.[25][26][27][28]

Materials:

-

Anesthetized or freely moving animal (e.g., rat) with a stereotaxically implanted guide cannula

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Acetylcholinesterase inhibitor (e.g., physostigmine (B191203), to prevent acetylcholine degradation in the dialysate)

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for acetylcholine analysis

Procedure:

-

Insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a slow, constant flow rate.

-

Collect baseline dialysate samples at regular intervals.

-

Administer this compound (e.g., systemically or locally through the microdialysis probe).

-

Continue to collect dialysate samples to monitor changes in extracellular acetylcholine levels.

-

Analyze the acetylcholine concentration in the dialysate samples using HPLC-ED.

-

At the end of the experiment, verify the placement of the microdialysis probe through histological analysis of the brain tissue.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound in neuroscience.

Caption: Cholinergic signaling pathway illustrating the synthesis, release, and degradation of acetylcholine, and the role of butyrylcholinesterase.

Caption: Experimental workflow for the screening and identification of selective butyrylcholinesterase inhibitors.[29][30]

Caption: Logical diagram illustrating the central role of this compound as a tool in neuroscience research.

Conclusion

From its origins as a simple chemical tool to its current use in sophisticated investigations of neurodegenerative diseases, this compound has been a constant and valuable resource in neuroscience. Its ability to selectively interact with butyrylcholinesterase has allowed researchers to dissect the complexities of the cholinergic system and has paved the way for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the historical context, quantitative data, and experimental methodologies that underscore the enduring importance of this compound in advancing our understanding of the brain.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human neuroblastoma cell lines as models for the in vitro study of neoplastic and neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cocaine and butyrylcholinesterase (BChE): determination of enzymatic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrylcholinesterase activity towards long-chain alkanoylcholines: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. DE102006014296A1 - Process for the acylation of choline chloride, fatty acid choline salt ester and their use - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. encapsula.com [encapsula.com]

- 16. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fast affinity purification coupled with mass spectrometry for identifying organophosphate labeled plasma butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. From Crude Extracts to Purity: A Comparative Study of Butyrylcholinesterase Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purification of recombinant human butyrylcholinesterase on Hupresin® - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Purification of human butyrylcholinesterase from frozen Cohn fraction IV-4 by ion exchange and Hupresin affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ccr.cancer.gov [ccr.cancer.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Simultaneous determination of acetylcholine, choline and physostigmine in microdialysis samples from rat hippocampus by microbore liquid chromatography/electrochemistry on peroxidase redox polymer coated electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]

Methodological & Application

Standard protocol for Butyrylcholinesterase assay using Butyrylcholine chloride.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a crucial role in the hydrolysis of choline (B1196258) esters.[1][2] It is a key enzyme in drug metabolism and is considered a biomarker for various pathological conditions, including liver dysfunction and organophosphate poisoning.[3][4] Furthermore, BChE is a therapeutic target in neurodegenerative diseases such as Alzheimer's disease.[2][5][6] This document provides a detailed standard protocol for the determination of BChE activity using butyrylcholine (B1668140) chloride as the substrate, based on the well-established Ellman's method.[4][7][8][9]

The assay relies on the hydrolysis of the synthetic substrate S-butyrylthiocholine iodide by BChE to produce thiocholine.[1][8] Thiocholine, in turn, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][2][4][10][11] The rate of color development is directly proportional to the BChE activity in the sample.

Principle of the Assay

The enzymatic reaction and subsequent colorimetric detection can be summarized as follows:

-

Enzymatic Hydrolysis: Butyrylcholinesterase (BChE) catalyzes the hydrolysis of Butyrylthiocholine to Thiocholine and Butyric acid.

-

Colorimetric Reaction: The resulting Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound, and a mixed disulfide.

The increase in absorbance at 412 nm is monitored over time to determine the rate of the reaction and thereby the activity of BChE.

Figure 1: Principle of the Butyrylcholinesterase Assay.

Materials and Reagents

Reagents

| Reagent | Supplier Example | Catalog Number Example | Storage Temperature |

| Butyrylcholinesterase (from equine serum) | Sigma-Aldrich | C7512 | -20°C |

| S-Butyrylthiocholine Iodide | Sigma-Aldrich | B3253 | 2-8°C |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | Room Temperature |

| Sodium Phosphate (B84403) Monobasic | Fisher Scientific | S369 | Room Temperature |

| Sodium Phosphate Dibasic | Fisher Scientific | S374 | Room Temperature |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7030 | 2-8°C |

| 96-well clear, flat-bottom microplates | Corning | 3596 | Room Temperature |

Reagent Preparation

| Reagent Solution | Preparation Instructions | Storage Conditions |

| 100 mM Phosphate Buffer (pH 7.4) | Dissolve appropriate amounts of sodium phosphate monobasic and dibasic in distilled water to a final concentration of 100 mM. Adjust pH to 7.4. | 2-8°C for up to 1 month. |

| 10 mM DTNB Stock Solution | Dissolve 39.6 mg of DTNB in 10 mL of 100 mM Phosphate Buffer (pH 7.4). Protect from light.[1] | -20°C for up to 2 months. |

| 100 mM Butyrylthiocholine (BTC) Stock Solution | Dissolve 31.7 mg of S-Butyrylthiocholine Iodide in 1 mL of distilled water.[1] | -20°C for up to 3 months. |

| BChE Standard Stock Solution (e.g., 1 U/mL) | Reconstitute lyophilized BChE with 100 mM Phosphate Buffer (pH 7.4) containing 0.1% BSA to a stock concentration of 1 U/mL. The exact volume will depend on the activity units per vial. Aliquot and store. | -20°C for up to 2 months. Avoid repeated freeze-thaw cycles. |

| Assay Buffer | 100 mM Phosphate Buffer (pH 7.4). | 2-8°C. |

Experimental Protocol

This protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL per well.

Sample Preparation

-

Serum/Plasma Samples: Due to the high activity of BChE in serum and plasma, samples must be diluted. A starting dilution of 1:400 in Assay Buffer is recommended.[8] Further dilutions may be necessary to ensure the readings fall within the linear range of the assay.

-

Tissue Homogenates: Homogenize tissue in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10-15 minutes at 4°C to remove cellular debris.[10] The supernatant can then be used for the assay. Dilutions may be required.

-

Inhibitor Screening: Dissolve test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100X the final desired concentration).[12] Prepare serial dilutions of the inhibitor. A solvent control should be included to account for any effects of the solvent on enzyme activity.[12]

Assay Procedure

-

Prepare Standard Curve (Optional but Recommended):

-

Prepare a series of BChE standards by serially diluting the BChE Standard Stock Solution in Assay Buffer. A typical range would be from 0 mU/mL to 400 mU/mL.[1]

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Add 100 µL of Assay Buffer to a well to serve as the blank.

-

-

Prepare Samples and Controls:

-

Add 10 µL of the diluted sample (e.g., serum, plasma) to the corresponding wells.[8]

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor. Add 5 µL of diluted BChE to wells containing the test inhibitor and controls. Incubate for a specified time (e.g., 15-30 minutes) at room temperature.[12][13]

-

Adjust the volume in all sample and control wells to 100 µL with Assay Buffer.

-

-

Prepare Reaction Mix:

-